

comparative analysis of the pharmacokinetic properties of triazolopyridazine derivatives

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Compound of Interest

Compound Name: 6-Methyl-[1,2,4]triazolo[4,3-
b]pyridazine

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A Comparative Look at the Pharmacokinetic Properties of Triazolopyridazine Derivatives

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Key Pharmacokinetic Parameters and Experimental Methodologies

The triazolopyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of therapeutic potential, including anticancer and anti-inflammatory activities. A critical aspect of the drug development pipeline for these compounds is a thorough understanding of their pharmacokinetic profiles, which govern their absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetic properties of selected triazolopyridazine derivatives, supported by experimental data and detailed methodologies to aid in the evaluation and selection of promising candidates for further development.

Key Pharmacokinetic Parameters: A Comparative Overview

The following table summarizes key pharmacokinetic parameters for several triazolopyridazine derivatives, compiled from various preclinical and clinical studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, including species, dose, and administration route.

Compound Name /Identifier	Class	Species	Dose and Route	Cmax (ng/mL)	Tmax (h)	t1/2 (h)	AUC (ng·h/mL)	Oral Bioavailability (%)	Reference
GNE-A	MET Kinase Inhibitor	Mouse	10 mg/kg, oral	N/A	N/A	N/A	N/A	88.0	[1]
Rat			10 mg/kg, oral	N/A	1.67	N/A	11.2	[1]	
Dog			10 mg/kg, oral	N/A	16.3	N/A	55.8	[1]	
Monkey			10 mg/kg, oral	N/A	N/A	N/A	72.4	[1]	
AZD5153	BRD4 Inhibitor	Human	2 mg, once daily	3	0.5-3	6	N/A	N/A	[2][3]
Human			Dose-proportional increase	0.5-3	6	Dose-proportional increase	N/A	[2][3]	
Anticancer Agent 61	TPK Inhibitor	Mouse	10 mg/kg, IV	1520 ± 185 (C ₀)	N/A	4.2 ± 0.8	3510 ± 435	N/A	[4]
Mouse			50 mg/kg, Oral	850 ± 110	2.0	5.5 ± 1.2	4850 ± 630	27.6	[4]

N/A: Not Available in the cited source.

Experimental Protocols: A Methodological Framework

The determination of the pharmacokinetic parameters listed above relies on robust and well-defined experimental protocols. Below is a detailed methodology for a typical preclinical pharmacokinetic study in a murine model, which can be adapted for the evaluation of novel triazolopyridazine derivatives.

Animal Models and Housing

Studies are typically conducted in rodent models such as BALB/c mice or Sprague-Dawley rats.^{[4][5]} Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and provided with ad libitum access to food and water.^[6] Ethical guidelines for animal care and use must be strictly followed.

Formulation and Administration

- Intravenous (IV) Formulation: The test compound is often dissolved in a vehicle suitable for injection, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.^[4]
- Oral (PO) Formulation: For oral administration, the compound is typically suspended in a vehicle like 0.5% methylcellulose in water.^[4]
- Administration: A single dose of the formulated compound is administered to the animals. For IV administration, the tail vein is a common injection site.^[7] For oral administration, gavage is used.^[7]

Blood Sampling

Serial blood samples are collected at predetermined time points to characterize the drug's concentration-time profile. Common time points for IV administration include 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.^[4] For oral administration, sampling might occur at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.^[7] Blood can be collected via methods such as retro-orbital sinus bleeding or tail vein bleeding.^{[4][8]} Plasma is then separated by centrifugation and stored at -80°C until analysis.^[6]

Bioanalytical Method: LC-MS/MS Analysis

The concentration of the triazolopyridazine derivative in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]

- **Sample Preparation:** Plasma samples are thawed, and proteins are precipitated using a solvent like acetonitrile, which also contains an internal standard for quantification.[4] After centrifugation, the supernatant is collected for analysis.
- **Chromatography and Mass Spectrometry:** The supernatant is injected into an LC-MS/MS system for separation and detection. The chromatographic conditions (e.g., column, mobile phase) and mass spectrometric parameters (e.g., ion transitions) are optimized for the specific compound.

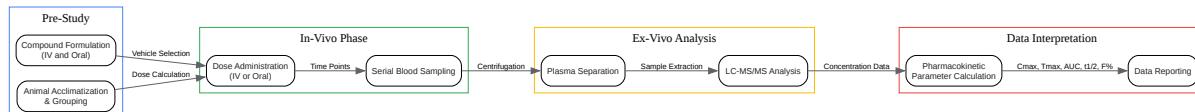
Pharmacokinetic Data Analysis

The plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin.[9] Key parameters are calculated as follows:

- **C_{max} and T_{max}:** The maximum plasma concentration and the time to reach it are determined directly from the concentration-time data.
- **AUC (Area Under the Curve):** Calculated using the linear trapezoidal rule.[7]
- **t_{1/2} (Half-life):** The elimination half-life is calculated from the terminal elimination phase of the concentration-time curve.
- **Clearance (CL) and Volume of Distribution (V_d):** These parameters are calculated from the IV administration data.
- **Oral Bioavailability (F%):** Calculated using the formula: $F\% = (AUC_{oral} / AUC_{iv}) * (Dose_{iv} / Dose_{oral}) * 100.$ [5]

Visualizing the Experimental Workflow

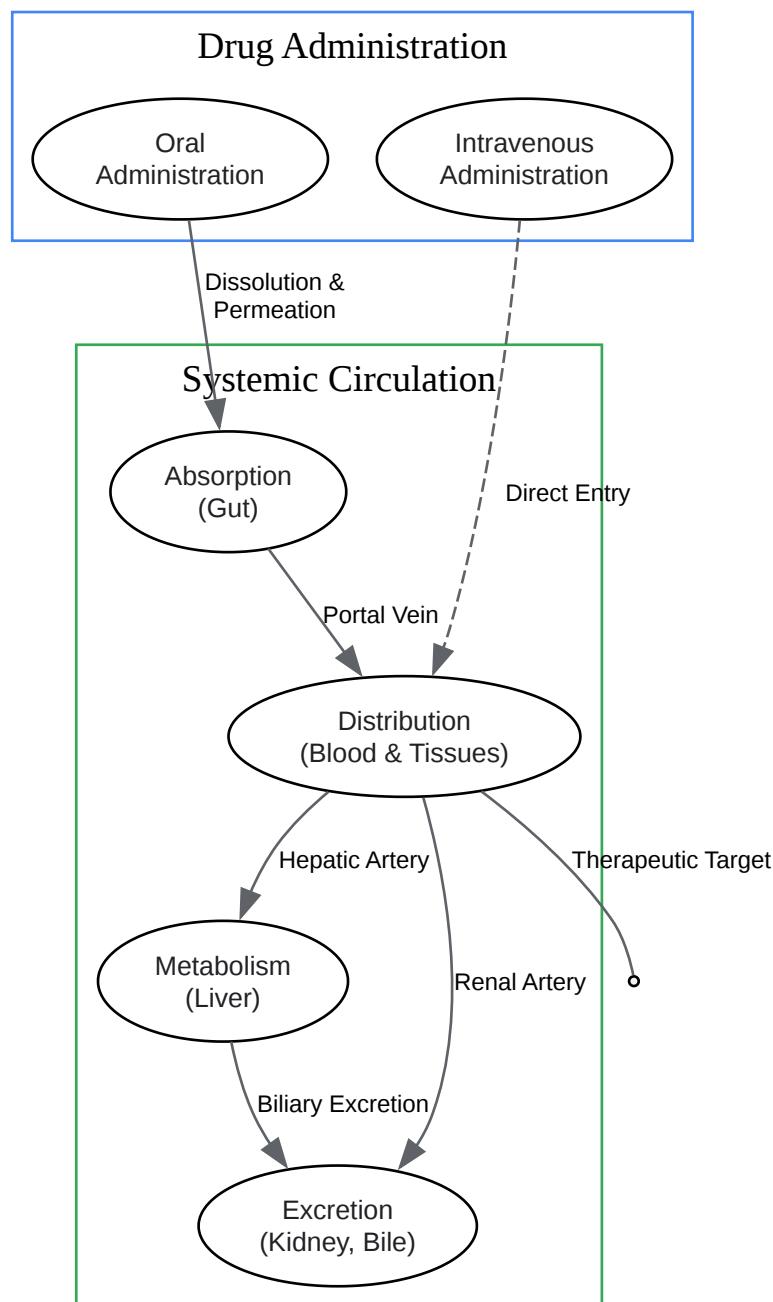
The following diagram illustrates the typical workflow of a preclinical pharmacokinetic study.

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Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

Signaling Pathways and Logical Relationships

The pharmacokinetic properties of a drug are intrinsically linked to its interaction with various physiological systems. The following diagram illustrates the logical flow of a drug through the body, highlighting the key ADME processes.



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Caption: The journey of a drug through the body, highlighting the key ADME processes.

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